4-bromo-N-[(2-nitrophenyl)carbamothioyl]benzamide
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Overview
Description
4-bromo-N-[(2-nitrophenyl)carbamothioyl]benzamide is an organic compound with the molecular formula C14H10BrN3O3S. It is a derivative of benzamide, featuring a bromine atom at the 4-position and a nitrophenylcarbamothioyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-N-[(2-nitrophenyl)carbamothioyl]benzamide typically involves the reaction of 4-bromobenzoyl chloride with 2-nitrophenylthiourea. The reaction is carried out in the presence of a base, such as triethylamine, in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
4-bromo-N-[(2-nitrophenyl)carbamothioyl]benzamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Reduction Reactions: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.
Oxidation Reactions: The thioamide group can be oxidized to a sulfonamide using oxidizing agents.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid.
Major Products
Substitution: Products depend on the nucleophile used.
Reduction: 4-bromo-N-[(2-aminophenyl)carbamothioyl]benzamide.
Oxidation: 4-bromo-N-[(2-nitrophenyl)sulfonyl]benzamide.
Scientific Research Applications
4-bromo-N-[(2-nitrophenyl)carbamothioyl]benzamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential as an enzyme inhibitor or as a probe in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of other compounds
Mechanism of Action
The mechanism of action of 4-bromo-N-[(2-nitrophenyl)carbamothioyl]benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity. The nitrophenyl group may participate in electron transfer reactions, while the bromine atom can enhance binding affinity through halogen bonding. The thioamide group can interact with thiol groups in proteins, leading to covalent modification .
Comparison with Similar Compounds
Similar Compounds
- 4-bromo-N-[(4-nitrophenyl)carbamothioyl]benzamide
- 2-bromo-N-[(4-nitrophenyl)carbamothioyl]benzamide
- 4-chloro-N-[(2-nitrophenyl)carbamothioyl]benzamide
Uniqueness
4-bromo-N-[(2-nitrophenyl)carbamothioyl]benzamide is unique due to the specific positioning of the bromine and nitrophenyl groups, which can influence its reactivity and binding properties. The presence of the thioamide group also adds to its distinct chemical behavior compared to similar compounds .
Properties
IUPAC Name |
4-bromo-N-[(2-nitrophenyl)carbamothioyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10BrN3O3S/c15-10-7-5-9(6-8-10)13(19)17-14(22)16-11-3-1-2-4-12(11)18(20)21/h1-8H,(H2,16,17,19,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QLGNGEOSBGXLCU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=S)NC(=O)C2=CC=C(C=C2)Br)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10BrN3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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